2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with formamide or formamidine acetate . The reaction conditions often include the use of strong bases such as potassium tert-butoxide in solvents like tert-butanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit extracellular signal-regulated kinases (Erks), leading to the knockdown of phospho-RSK levels in cells . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
- 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
Uniqueness
2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to the presence of the thiomorpholine moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C11H16N4OS |
---|---|
Molecular Weight |
252.34 g/mol |
IUPAC Name |
2-thiomorpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4OS/c16-10-8-7-12-2-1-9(8)13-11(14-10)15-3-5-17-6-4-15/h12H,1-7H2,(H,13,14,16) |
InChI Key |
SOZIYAXFHZSBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(NC2=O)N3CCSCC3 |
Origin of Product |
United States |
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